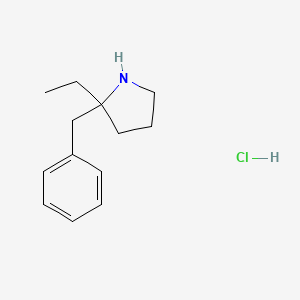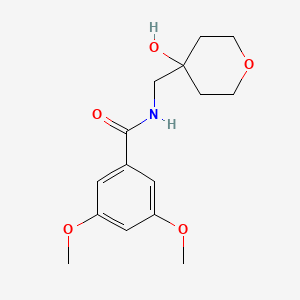
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms . The tetrahydropyran ring is attached to a benzamide group through a methylene bridge. The benzamide group has two methoxy groups at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyran ring and a benzamide group. The tetrahydropyran ring is a saturated six-membered ring, which means it does not contain any double bonds . The benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the tetrahydropyran ring and the benzamide group. The hydroxyl group on the tetrahydropyran ring could potentially be a site of reactivity. Additionally, the amide group in the benzamide portion could undergo various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the hydroxyl group could potentially increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Research efforts have been directed towards the synthesis and structural analysis of compounds related to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide. Studies such as the synthesis and heck cyclization of the syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline explore complex chemical reactions that yield heterocyclic compounds with potential biological applications (Skladchikov, Suponitskii, & Gataullin, 2013).
Potential Biomedical Applications
Compounds structurally related to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide have shown promise for biomedical applications. For example, the electrochemically induced transformation of related compounds has been investigated for its potential in regulating inflammatory diseases, highlighting the biomedical relevance of such chemical structures (Ryzhkova, Ryzhkov, & Elinson, 2020).
Advanced Synthesis Techniques
Advanced synthesis techniques for pyran-based compounds are critical for developing new materials and drugs. Research on the preparation of cis- and trans-2,5-dimethoxytetrahydropyran exemplifies the chemical manipulation of pyran derivatives for potential use in a wide range of scientific applications (Srivastava & Brown, 1970).
Chemical Reactivity and Properties
The study of the reactivity and properties of compounds containing the tetrahydro-2H-pyran moiety offers insights into their potential applications. Investigations into the kinetics and mechanism of hydrolysis of amidals related to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide shed light on their stability and reactivity, which is crucial for designing compounds with desired biological or chemical properties (Chen, Crooks, & Hussain, 1995).
Propiedades
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-19-12-7-11(8-13(9-12)20-2)14(17)16-10-15(18)3-5-21-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRHTDDLIDQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


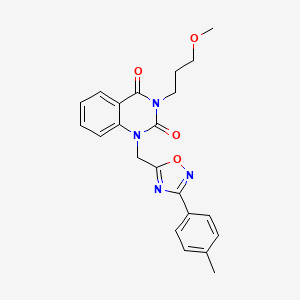
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2796723.png)
![N-(4-bromo-3-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2796726.png)
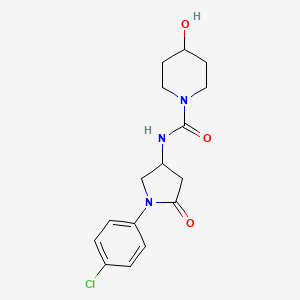


![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)
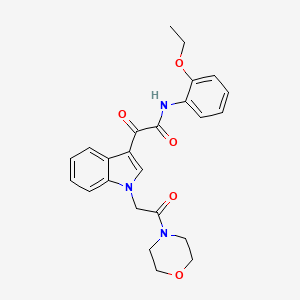
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2796735.png)
![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2796737.png)
